molecular formula C9H11IS2 B14333127 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene CAS No. 106139-97-3

1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene

Katalognummer: B14333127
CAS-Nummer: 106139-97-3
Molekulargewicht: 310.2 g/mol
InChI-Schlüssel: LLNDPKLBBBLDPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic iodides It features a benzene ring substituted with an iodine atom and a sulfanyl group, which is further substituted with a methylsulfanyl ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the sulfanyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated products or modified sulfanyl groups.

Wissenschaftliche Forschungsanwendungen

1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene involves its interaction with molecular targets through its iodine and sulfanyl groups. The iodine atom can participate in halogen bonding, while the sulfanyl groups can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Iodo-2-methylbenzene: Similar structure but lacks the sulfanyl groups.

    2-Iodotoluene: Another aromatic iodide with a methyl group instead of the sulfanyl chain.

    1-Iodo-2-(methylsulfanyl)benzene: Similar but with a shorter sulfanyl chain.

Uniqueness

1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene is unique due to the presence of both iodine and a complex sulfanyl chain, which imparts distinct chemical reactivity and potential biological activities compared to simpler aromatic iodides .

Eigenschaften

CAS-Nummer

106139-97-3

Molekularformel

C9H11IS2

Molekulargewicht

310.2 g/mol

IUPAC-Name

1-iodo-2-(2-methylsulfanylethylsulfanyl)benzene

InChI

InChI=1S/C9H11IS2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3

InChI-Schlüssel

LLNDPKLBBBLDPL-UHFFFAOYSA-N

Kanonische SMILES

CSCCSC1=CC=CC=C1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.